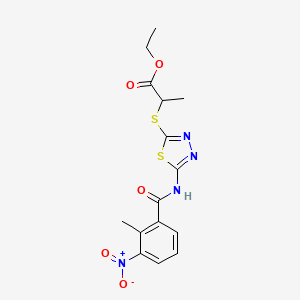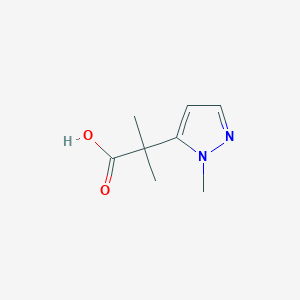
3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione
Descripción general
Descripción
3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to an isothiazolidine ring, which is further oxidized to form a 1,1-dioxide structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Synthesis from Isothiazolidine-3-carboxylic Acid 1,1-dioxide
Reaction: Isothiazolidine-3-carboxylic acid 1,1-dioxide is reduced using borane-tetrahydrofuran (BH3-THF) in tetrahydrofuran (THF) at room temperature for 2 hours.
Conditions: The reaction is quenched with methanol, and the product is purified using flash column chromatography with 0-10% methanol in dichloromethane (DCM).
Yield: 93%.
-
Synthesis from 3-chloro-2-fluoropyridine
Reaction: 3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione is reacted with 3-chloro-2-fluoropyridine in the presence of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at room temperature for 1 hour.
Conditions: The product is purified using reverse phase flash column chromatography with 20-80% acetonitrile in water.
Yield: 32%.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions due to the presence of the hydroxymethyl group.
Reduction: Reduction reactions can target the isothiazolidine ring or the dioxide functionality.
Substitution: The hydroxymethyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products include oxidized derivatives of the hydroxymethyl group.
Reduction: Reduced forms of the isothiazolidine ring or the dioxide functionality.
Substitution: Substituted derivatives with various functional groups replacing the hydroxymethyl group.
Aplicaciones Científicas De Investigación
3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The isothiazolidine ring and the dioxide functionality contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Isothiazolidine 1,1-dioxide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-(Chloromethyl)isothiazolidine 1,1-dioxide: Contains a chloromethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
3-(Aminomethyl)isothiazolidine 1,1-dioxide: Contains an aminomethyl group, which imparts different biological properties.
Uniqueness
3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
(1,1-dioxo-1,2-thiazolidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c6-3-4-1-2-9(7,8)5-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMWWRUTCBSAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide](/img/structure/B2856374.png)
![N-(3-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2856375.png)

![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2856379.png)





![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2856391.png)

![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)
